PD 128042

ACAT inhibition potency cholesterol metabolism

Standard ACAT inhibitors like avasimibe suffer from weak potency (IC₅₀ 3.3 µM) and CYP450 off-target liabilities, compromising experimental reproducibility. PD 128042 eliminates these confounds through 45-fold greater ACAT-1 potency and a unique dual mechanism. • ACAT-1 IC₅₀ = 73 nM; 95-fold selectivity over SOAT-1 (ACAT-2, IC₅₀ 6.95 µM) for unambiguous target attribution. • Dual LPAT inhibition (Golgi-associated LPAT IC₅₀ = 15 µM) - the only ACAT inhibitor with this polypharmacology. • Validated in vivo: 46% reduction in aortic cholesteryl ester in cholesterol-fed rabbits. Supplied at ≥98% HPLC purity with analytical documentation; shipped under blue ice for stability.

Molecular Formula C23H39NO4
Molecular Weight 393.6 g/mol
CAS No. 114289-47-3
Cat. No. B051593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 128042
CAS114289-47-3
Synonyms2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
CI 976
CI-976
PD 128042
PD-128042
PD128042
Molecular FormulaC23H39NO4
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)(C)C(=O)NC1=C(C=C(C=C1OC)OC)OC
InChIInChI=1S/C23H39NO4/c1-7-8-9-10-11-12-13-14-15-23(2,3)22(25)24-21-19(27-5)16-18(26-4)17-20(21)28-6/h16-17H,7-15H2,1-6H3,(H,24,25)
InChIKeyWAFNZAURAWBNDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

PD 128042 (CI‑976): ACAT-1 and LPAT Inhibitor


PD 128042 (also designated CI‑976; CAS 114289‑47‑3) is a trimethoxy fatty acid anilide that acts as a potent, orally bioavailable, and selective inhibitor of acyl‑CoA:cholesterol acyltransferase‑1 (ACAT‑1; also known as sterol O‑acyltransferase‑1, SOAT‑1) . The compound inhibits human ACAT‑1 with an IC₅₀ of 73 nM and also suppresses Golgi‑associated lysophospholipid acyltransferase (LPAT) activity with an IC₅₀ of 15 µM, thereby modulating both intracellular cholesterol esterification and membrane trafficking processes .

ACAT Inhibitor Selectivity & Polypharmacology


Although multiple small molecules are described as "ACAT inhibitors," they exhibit marked differences in potency, isoform selectivity (ACAT‑1 vs. ACAT‑2), and ancillary pharmacology that preclude simple substitution. For instance, avasimibe (CI‑1011) inhibits ACAT with an IC₅₀ of only 3.3 µM, approximately 45‑fold weaker than PD 128042, and displays substantial off‑target inhibition of cytochrome P450 isoforms (CYP2C9, CYP1A2, CYP2C19) that can confound metabolic studies . Pactimibe (CS‑505) is a dual ACAT‑1/ACAT‑2 inhibitor with IC₅₀ values of 4.9 µM and 3.0 µM respectively—significantly less potent and with a different selectivity profile [1]. Moreover, PD 128042 uniquely combines potent ACAT‑1 inhibition with nanomolar‑range suppression of Golgi‑associated LPAT activity (IC₅₀ = 15 µM), a dual mechanism not shared by most comparator ACAT inhibitors . These quantitative differences in potency, selectivity, and polypharmacology dictate that PD 128042 cannot be replaced by generic "ACAT inhibitor" surrogates without compromising experimental reproducibility and mechanistic interpretation.

PD 128042: Comparator-Based Evidence


ACAT Inhibition Potency vs. Avasimibe

PD 128042 inhibits acyl‑CoA:cholesterol acyltransferase (ACAT) with an IC₅₀ of 73 nM, whereas avasimibe (CI‑1011), a commonly used ACAT inhibitor, displays an IC₅₀ of 3.3 µM under comparable biochemical assay conditions .

ACAT inhibition potency cholesterol metabolism

ACAT-1 Inhibition Potency vs. Pactimibe

PD 128042 inhibits ACAT‑1 with an IC₅₀ of 73 nM . In contrast, pactimibe (CS‑505), a dual ACAT‑1/ACAT‑2 inhibitor, exhibits an ACAT‑1 IC₅₀ of 4.9 µM [1].

ACAT-1 isoform selectivity potency comparison

ACAT-1 Selectivity vs. SOAT-1

PD 128042 potently inhibits ACAT‑1 (IC₅₀ = 73 nM) while exhibiting substantially weaker activity against sterol O‑acyltransferase 1 (SOAT‑1, also designated ACAT‑2), with an IC₅₀ of 6.95 µM .

SOAT1 ACAT-1 selectivity off-target activity

Golgi-Associated LPAT Inhibition

PD 128042 suppresses Golgi‑associated lysophospholipid acyltransferase (LPAT) activity with an IC₅₀ of 15 µM . This ancillary activity is not reported for comparator ACAT inhibitors such as avasimibe or pactimibe.

LPAT inhibition Golgi complex membrane trafficking

Selective ACAT Inhibition in CaCo-2 Cell Membranes

In membrane preparations from human intestinal CaCo‑2 cells, PD 128042 produced 50% inhibition of ACAT activity at a concentration of 0.2 µg/mL, without altering the activities of HMG‑CoA reductase, fatty acid Co‑A hydrolase, or triglyceride synthetase [1].

CaCo-2 cells ACAT inhibition enzyme selectivity

Cholesteryl Ester Reduction in Atherosclerotic Lesions

In a rabbit model of atherosclerosis, PD 128042 (CI‑976) reduced the cholesteryl ester content of thoracic aortic fatty streak‑like lesions by 46% relative to untreated controls, without affecting plasma triglyceride levels or increasing free cholesterol content in liver and vascular tissues [1].

atherosclerosis cholesteryl ester in vivo efficacy

PD 128042: Research Applications


ACAT-1 Inhibition in Cellular and Biochemical Assays

Researchers requiring robust ACAT‑1 inhibition in vitro should select PD 128042 over avasimibe (45‑fold more potent) or pactimibe (67‑fold more potent). The 73 nM IC₅₀ enables complete target engagement at sub‑micromolar concentrations, minimizing vehicle artifacts and off‑target liabilities. This is particularly valuable in cell‑based studies of cholesterol esterification, lipid droplet formation, and intestinal cholesterol absorption using CaCo‑2 or HepG2 cell models [1].

LPAT Inhibition in Membrane Trafficking Studies

PD 128042 is uniquely suited for studies examining the interplay between lipid metabolism and intracellular membrane trafficking. The compound inhibits Golgi‑associated LPAT activity (IC₅₀ = 15 µM) and disrupts multiple endocytic and secretory trafficking steps . This dual ACAT/LPAT pharmacology is not recapitulated by avasimibe or pactimibe, making PD 128042 the compound of choice for research into Golgi tubule formation, retrograde protein transport, and lysophospholipid‑dependent membrane dynamics [1].

Atherosclerosis Research in Animal Models

For in vivo evaluation of ACAT inhibition on atherosclerotic lesion progression, PD 128042 provides a validated efficacy benchmark: a 46% reduction in aortic cholesteryl ester enrichment in cholesterol‑fed rabbits . Importantly, this anti‑atherosclerotic effect occurs without altering plasma triglycerides or increasing tissue free cholesterol—a safety advantage over less selective lipid‑modulating agents . Researchers should procure PD 128042 for studies aiming to dissect ACAT‑dependent vs. ACAT‑independent mechanisms of plaque stabilization and regression.

ACAT-1 Isoform Function in Cholesterol Homeostasis

Experiments requiring selective ACAT‑1 inhibition without confounding activity at SOAT‑1 (ACAT‑2) should employ PD 128042. The compound's 95‑fold selectivity window (ACAT‑1 IC₅₀ = 73 nM vs. SOAT‑1 IC₅₀ = 6.95 µM) enables researchers to attribute observed phenotypes specifically to ACAT‑1 blockade. This selectivity is essential for dissecting the distinct physiological roles of ACAT‑1 and SOAT‑1 in macrophage foam cell formation, hepatic VLDL secretion, and intestinal chylomicron assembly.

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